2-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride

Vue d'ensemble

Description

Molecular Structure Analysis

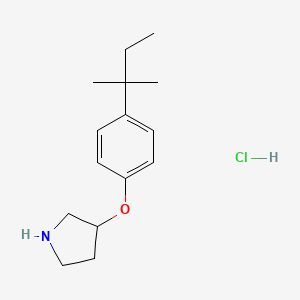

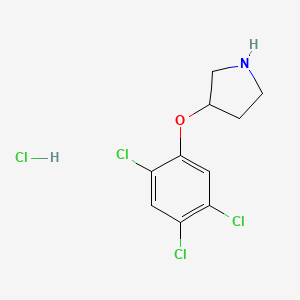

The molecular structure of 2-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride is represented by the formula C16H26ClNO . The InChI code for this compound is 1S/C16H25NO.ClH/c1-16(2,3)14-6-8-15(9-7-14)18-12-13-5-4-10-17-11-13;/h6-9,13,17H,4-5,10-12H2,1-3H3;1H .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride include its molecular weight, which is 283.84 g/mol . Other properties such as melting point, boiling point, and density are not specified in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Photochemical and Thermal Synthesis : Studies on polypyridine ruthenium(II) complexes, including derivatives of 4-(3,5-di-tert-butyl)phenyl-2,2′;6′,2″-terpyridine, showcase the use of tert-butyl phenyl components in photochemical and thermal synthesis processes. This includes exploring ligand interchange reactions and the stability of the Ru(terpy)(phen) core under irradiation conditions (Bonnet et al., 2003).

Chemoselective Cleavage : Research on the chemoselective cleavage of (tert-butyl)(dimethyl)silyl ethers, including phenyl/alkyl ethers, demonstrates the application of tert-butyl phenyl compounds in producing parent hydroxy compounds. This process utilizes catalytic amounts of Ce(SO4)2⋅4 H2O and has implications in synthetic chemistry (González-Calderón et al., 2014).

Protection of Hydroxyl Groups : The development of chemical agents for protecting hydroxyl groups, including the use of dimethyl-tert-butylsilyl, highlights the role of tert-butyl phenyl compounds in synthesizing stable and selectively removable protecting groups (Corey & Venkateswarlu, 1972).

Catalytic Reactions in Organic Synthesis : Studies on the reaction between alcohols and Boc2O, catalyzed by various Lewis acids, show how tert-butyl ethers, including tert-butyl phenyl ethers, are synthesized. This research highlights the influence of the anionic part of the salt on product distribution and emphasizes the use of tert-butyl ethers in organic synthesis (Bartoli et al., 2006).

Environmental Applications and Effects

Phytoremediation of Contaminants : Research on the uptake, metabolism, and toxicity of methyl tert-butyl ether (MTBE) in weeping willows provides insights into the environmental behavior of tert-butyl ethers. This study reveals the potential of phytoremediation as a technique for removing such contaminants from the environment (Yu & Gu, 2006).

Degradation Pathways in Water Treatment : Investigations on the degradation pathways of methyl tert-butyl ether (MTBE) during the UV/H2O2 process in water treatment highlight the formation of several byproducts. This research is crucial for understanding the environmental impact and treatment processes for tert-butyl ether compounds (Stefan et al., 2000).

Genotoxicity Assessment : The assessment of the genotoxicity of methyl-tert-butyl ether (MTBE) to human lymphocytes using the comet assay offers valuable information on the potential health hazards associated with exposure to tert-butyl ethers (Chen et al., 2008).

Safety And Hazards

The safety data sheet for a similar compound, tert-Butyl methyl ether, indicates that it is a highly flammable liquid and vapor that causes skin irritation . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and using only non-sparking tools . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be rinsed with water .

Propriétés

IUPAC Name |

3-[(2-tert-butylphenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.ClH/c1-16(2,3)14-8-4-5-9-15(14)18-12-13-7-6-10-17-11-13;/h4-5,8-9,13,17H,6-7,10-12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILHCKWDCILSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397612.png)

![1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397613.png)

![3-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397614.png)

![3-[2-(sec-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1397619.png)

![4-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397622.png)

![4-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397624.png)

![3-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397627.png)

![4-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397628.png)

![1-[2-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397630.png)

![3-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397631.png)